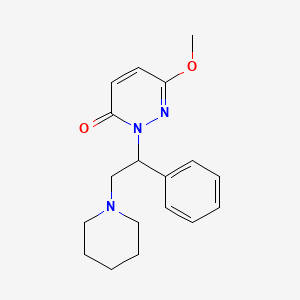
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyridine, thiazole, and pyridinone moieties, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Pyridine ring construction: This involves the condensation of suitable aldehydes or ketones with ammonia or amines, followed by cyclization.
Introduction of the hydroxy(oxido)amino group: This step often requires the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the hydroxy(oxido)amino functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted pyridine and thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
2-aminothiazole derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is unique due to its specific combination of pyridine, thiazole, and pyridinone moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
60781-17-1 |
|---|---|
Fórmula molecular |
C11H6N4O3S |
Peso molecular |
274.26 g/mol |
Nombre IUPAC |
1-(5-nitropyridin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C11H6N4O3S/c16-11-14(8-2-1-5-12-10(8)19-11)9-4-3-7(6-13-9)15(17)18/h1-6H |
Clave InChI |
ATUDQQCICWKFHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=O)N2C3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)









